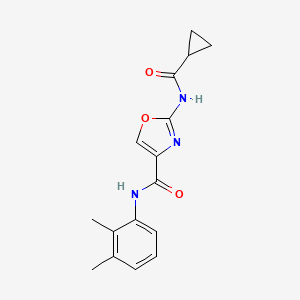

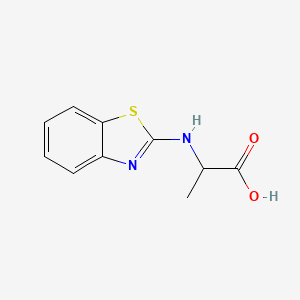

2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinases (JAKs), a family of intracellular enzymes that play a critical role in cytokine signaling. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Tempering Reactivities with Bidentate Ligands : The reactivity of α-oxo gold carbenes, similar to the intermediates that could be formed from compounds akin to 2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide, can be modulated using bidentate ligands. This approach leads to the efficient synthesis of 2,4-disubstituted oxazoles, suggesting potential in creating diverse molecular architectures through gold catalysis (Luo et al., 2012).

Cyclization Mechanisms and Novel Syntheses : Studies on the cyclization of certain precursors to oxazoles reveal insights into mechanistic pathways, such as the carbene mechanistic pathway and the competition between pericyclic and pseudocoarctate pathways. These findings have implications for the synthesis of compounds with structures related to oxazole-4-carboxamide (Kimball et al., 2002).

Copper-Catalyzed Intramolecular Cyclization : Research on the intramolecular copper-catalyzed cyclization leading to the synthesis of 2-phenyl-4,5-substituted oxazoles showcases a method to introduce various functional groups into the oxazole ring, highlighting the versatility of oxazole derivatives in chemical synthesis (Kumar et al., 2012).

Structural Analysis and Applications

- Crystal Structure and Antiproliferative Activity : The crystal structure analysis of a compound structurally related to 2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide revealed significant inhibitory activity against certain cancer cell lines, indicating the potential of such structures in medicinal chemistry for anticancer applications (Lu et al., 2021).

Propiedades

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-(2,3-dimethylphenyl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-9-4-3-5-12(10(9)2)17-15(21)13-8-22-16(18-13)19-14(20)11-6-7-11/h3-5,8,11H,6-7H2,1-2H3,(H,17,21)(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDJWEIGAKZMGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-methoxyphenyl)-3-(m-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2398989.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398991.png)

![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2398995.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2398998.png)

![1-[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2398999.png)

![N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2399005.png)